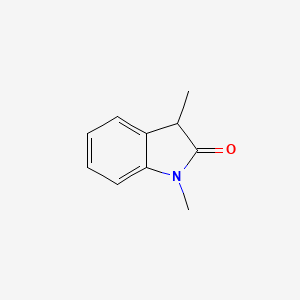

1,3-Dimethylindolin-2-one

Description

Overview of the Indolin-2-one Scaffold in Contemporary Chemical Research

The indolin-2-one, or oxindole (B195798), scaffold is a prominent heterocyclic framework in medicinal chemistry and organic synthesis. growingscience.comua.es This bicyclic structure, featuring a benzene (B151609) ring fused to a five-membered lactam ring, is a core component of numerous natural products and synthetic molecules with a wide array of biological activities. ua.es In contemporary chemical research, the indolin-2-one scaffold is recognized as a "privileged structure" due to its ability to bind to multiple, unrelated biological targets, making it a fertile ground for drug discovery. researchgate.net Its derivatives have demonstrated a vast range of pharmacological properties, including anticancer, anti-inflammatory, antiviral, antimicrobial, and antioxidant effects. growingscience.comresearchgate.netmdpi.com The versatility of the indolin-2-one core allows for structural modifications at various positions, enabling the fine-tuning of its biological and physicochemical properties to develop potent and selective therapeutic agents. ekb.egekb.eg

Significance of 1,3-Dimethylindolin-2-one as a Privileged Structure and Versatile Building Block in Organic Synthesis

Among the many derivatives of the indolin-2-one scaffold, this compound holds particular significance. It serves as a key intermediate and versatile building block in the synthesis of more complex molecules. nih.gov The presence of methyl groups at the 1- and 3-positions influences its reactivity and provides a foundational structure for further chemical transformations. This compound has been instrumental in the development of novel synthetic methodologies, including C-H activation and cycloaddition reactions. acs.org Its utility is highlighted in the construction of 3,3-disubstituted oxindoles, a class of compounds with significant biological activities. thieme-connect.comthieme-connect.com The ability of this compound to participate in various chemical reactions makes it a valuable tool for creating diverse molecular architectures with potential applications in medicinal chemistry and materials science. researchgate.net

Historical Context and Evolution of Research on Indolin-2-one Derivatives

Research on indolin-2-one derivatives has a rich history, evolving from the isolation of natural products to the rational design of synthetic drugs. Initially, the focus was on understanding the structure and activity of naturally occurring oxindole alkaloids. Over time, advancements in synthetic organic chemistry have enabled the creation of large libraries of indolin-2-one derivatives. A significant breakthrough in the field was the development of sunitinib, a multi-kinase inhibitor based on the indolin-2-one scaffold, which is used in cancer therapy. growingscience.comekb.egekb.eg This success spurred further research into the potential of indolin-2-one derivatives as kinase inhibitors and led to the discovery of other drugs like nintedanib. researchgate.netekb.eg The evolution of research in this area has been marked by a shift from broad-spectrum biologically active compounds to highly selective and potent modulators of specific cellular targets, underscoring the enduring importance of the indolin-2-one scaffold in modern drug discovery. researchgate.netresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,3-dimethyl-3H-indol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO/c1-7-8-5-3-4-6-9(8)11(2)10(7)12/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAYYHINCXXUDAR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2=CC=CC=C2N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10456498 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24438-17-3 | |

| Record name | dimethyl oxindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10456498 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,3 Dimethylindolin 2 One and Its Derivatives

General Strategies for Indolin-2-one Core Construction

The synthesis of the indolin-2-one core, the fundamental structure of 1,3-Dimethylindolin-2-one, is primarily achieved through intramolecular cyclization reactions. These methods involve the formation of a new carbon-carbon or carbon-nitrogen bond to close the five-membered ring. Contemporary approaches have increasingly focused on the use of photoredox catalysis, transition-metal catalysis, and metal-free protocols to achieve this transformation with high efficiency and selectivity.

Intramolecular Cyclization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for the synthesis of indolin-2-ones. rsc.orgbeilstein-journals.org This approach utilizes a photocatalyst that, upon light absorption, can initiate single-electron transfer processes to generate radical intermediates, which then undergo cyclization.

A notable example involves the use of fac-Ir(ppy)₃ as a photocatalyst for the cyclization of α-bromo anilides. rsc.org The reaction proceeds under mild conditions, employing a household fluorescent lamp as the light source, and affords a variety of substituted oxindoles. rsc.org For instance, the synthesis of 3-acetyl-1,3-dimethylindolin-2-one has been reported using this method. rsc.org The process is initiated by the photocatalyst, which facilitates the formation of a radical that subsequently cyclizes to form the indolin-2-one ring system. rsc.org

More recently, an iron-catalyzed photoredox decarboxylative radical cyclization has been developed for the synthesis of oxindoles. acs.org This method uses readily available carboxylate salts as radical precursors and iron(III) chloride as a catalyst, operating at room temperature under visible light irradiation. acs.org The reaction demonstrates broad substrate scope, including the synthesis of 1,3-dimethyl-3-neopentylindole-2-one from N-methyl-N-acryloylphenylamine and sodium pivalate. acs.org

Another innovative approach employs erythrosine B, a cost-effective organic photocatalyst, for the arylation-cyclization of N-alkyl-N-aryl-2-(trifluoromethyl)acrylamides with aryldiazonium salts. researchgate.net This metal-free method proceeds under blue LED irradiation and allows for the synthesis of 3-(trifluoromethyl)indolin-2-one derivatives. researchgate.net The reaction is initiated by the generation of an aryl radical from the diazonium salt, which adds to the acrylamide (B121943) followed by radical cyclization. researchgate.net

| Photocatalyst | Substrate | Product | Yield (%) | Reference |

| fac-Ir(ppy)₃ | α-bromo anilide | 3-Acetyl-1,3-dimethylindolin-2-one | Not Specified | rsc.org |

| FeCl₃ | N-methyl-N-acryloylphenylamine | 1,3-dimethyl-3-neopentylindole-2-one | 75 | acs.org |

| Erythrosine B | N-alkyl-N-aryl-2-(trifluoromethyl)acrylamide | 3-(Trifluoromethyl)indolin-2-one derivative | Moderate to Good | researchgate.net |

Rhenium catalysis has provided an effective method for the synthesis of indolinones through the alkylarylation of alkenes. rsc.orgresearchgate.net A notable strategy involves the reaction of N-arylacrylamides with PhI(O₂CR)₂ in the presence of a rhenium catalyst, such as Re₂(CO)₁₀. rsc.orgmdpi.compreprints.org This reaction proceeds via a decarboxylative process to generate an alkyl radical, which then adds to the acrylamide followed by an intramolecular cyclization. rsc.orgmdpi.compreprints.org

This methodology has been successfully applied to synthesize a variety of 3,3-disubstituted indolinones. For example, the reaction of N-methyl-N-phenylmethacrylamide with PhI(O₂CEt)₂ using Re₂(CO)₁₀ as the catalyst affords 3-ethyl-1,3-dimethylindolin-2-one in good yield. rsc.org The reaction conditions are typically heating at 100 °C in a solvent like methyl tert-butyl ether (MTBE). rsc.org The choice of the hypervalent iodine reagent allows for the introduction of different alkyl groups at the 3-position of the indolinone core. rsc.org

The proposed mechanism involves the generation of an alkyl radical from the PhI(O₂CR)₂ reagent, facilitated by the rhenium catalyst. This radical then adds to the double bond of the N-arylacrylamide, followed by a 5-endo-trig cyclization onto the aromatic ring to form the indolin-2-one structure. mdpi.compreprints.org

| Substrate (N-arylacrylamide) | Reagent (PhI(O₂CR)₂) | Product | Yield (%) | Reference |

| N-methyl-N-phenylmethacrylamide | PhI(O₂CEt)₂ | 3-ethyl-1,3-dimethylindolin-2-one | 72 | rsc.org |

| N-methyl-N-phenylmethacrylamide | PhI(O₂CiPr)₂ | 3-isobutyl-1,3-dimethylindolin-2-one | Not Specified | rsc.org |

| N-methyl-N-phenylmethacrylamide | PhI(O₂CR)₂ (R=1-bromoethyl) | 3-(1-bromoethyl)-1,3-dimethylindolin-2-one | 65 | rsc.org |

Palladium-catalyzed domino reactions represent a highly efficient strategy for the construction of complex molecules, including indolin-2-ones, in a single operation. nih.govmdpi.combohrium.com These reactions often involve a sequence of catalytic cycles, such as a Heck reaction followed by a cross-coupling reaction or C-H activation. acs.orgresearchgate.net

One such approach involves the palladium-catalyzed alkylarylation of acrylamides with unactivated alkyl halides. mdpi.com For instance, the reaction of an acrylamide with an alkyl halide in the presence of a palladium catalyst and a suitable ligand can lead to the formation of 3,3-disubstituted oxindoles. mdpi.com

A specific example is the synthesis of (E)-3-(isobenzofuran-3(1H)-ylidene)indolin-2-ones through a palladium-catalyzed oxidative intramolecular C-H functionalization of 3-(2-(hydroxymethyl)aryl)-N-methyl-N-arylpropiolamides. acs.org This process demonstrates the power of palladium catalysis in facilitating complex transformations to build intricate heterocyclic systems.

While direct examples for the synthesis of this compound via a Heck/Suzuki domino reaction are not explicitly detailed in the provided context, the general principles of palladium-catalyzed domino reactions are well-established for constructing the indolin-2-one core. nih.govmdpi.combohrium.com These reactions offer a versatile platform for introducing diversity at various positions of the indolinone scaffold.

In the pursuit of more sustainable and cost-effective synthetic methods, metal-free cyclization protocols have gained significant attention. rsc.orgbohrium.com These reactions often rely on the use of alternative activating agents, such as iodine or persulfate, to initiate the cyclization cascade. acs.orgresearchgate.net

One such method describes the synthesis of thiodifluorooxindole derivatives through a metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.org The reaction is promoted by potassium persulfate (K₂S₂O₈) and cesium carbonate (Cs₂CO₃) in water at elevated temperatures. acs.org This protocol has been successfully applied to synthesize a range of substituted indolin-2-ones, including 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one, in high yields. acs.org The optimal conditions involve heating the reactants at 95 °C for 22 hours. acs.org

Another metal-free approach utilizes an iodine-promoted oxidative reaction of 1,2,3,3-tetramethyl-3H-indolium iodides to synthesize indolin-2-ones. researchgate.net This transformation proceeds in a cascade manner under peroxide-free conditions. researchgate.net

Furthermore, a metal-free radical cascade cyclization of 2-aryl-N-acryloyl indoles with α-keto acids has been developed for the synthesis of indolo[2,1-α]isoquinoline derivatives, showcasing the versatility of metal-free radical cyclizations. rsc.org These methods provide an environmentally benign alternative to transition-metal-catalyzed processes. ccspublishing.org.cn

| Substrate (N-arylacrylamide) | Reagent | Product | Yield (%) | Reference |

| N-methyl-N-phenylmethacrylamide | 2,2-difluoro-2-(p-tolylthio)acetic acid | 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | 92 | acs.org |

| 5-Chloro-N-methyl-N-phenylmethacrylamide | 2,2-difluoro-2-(p-tolylthio)acetic acid | 5-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | 95 | acs.org |

| 5-Fluoro-N-methyl-N-phenylmethacrylamide | 2,2-difluoro-2-(p-tolylthio)acetic acid | 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one | 62 | acs.org |

Radical Cascade Cyclizations

Radical cascade cyclizations have emerged as a powerful tool for the construction of the indolin-2-one framework. These reactions often proceed under mild conditions and demonstrate a high degree of functional group tolerance.

One notable approach involves the visible-light-induced radical cascade cyclization of dienes using α-carbonyl bromides. This method, which utilizes α-carbonyl bromides as alkyl radical precursors, allows for the synthesis of complex lactam structures with excellent chemo- and regioselectivity. The reaction system has shown a broad substrate scope, accommodating various dienes and α-carbonyl bromides. beilstein-journals.org

Another strategy employs the photochemical radical cascade 6-endo cyclization of dienes, also initiated by α-carbonyl bromides, to produce complex lactam structures. beilstein-journals.org This visible-light-induced process highlights the utility of radical precursors in assembling intricate molecular architectures.

Furthermore, a metal-free, visible-light-induced decarboxylative radical addition/cyclization has been developed for the synthesis of acylated indolo[2,1-a]isoquinolines. researchgate.net This reaction proceeds in water at room temperature, reacting functionalized 2,3-diarylindoles with α-oxocarboxylic acids in the presence of phenyliodine(III) diacetate (PIDA). researchgate.net

The nature of substituents on the starting materials can significantly influence the outcome of these cascade cyclizations. For instance, in the synthesis of pyrrolo[1,2-a]indole derivatives via cascade radical cyclization on propargylindole, the substituents at the propargylic carbon bearing the nitrogen of the indole (B1671886) ring have a profound effect on the reaction rate, yield, and the type of product formed. nih.gov

Synthesis of Substituted this compound Derivatives

Construction of C3-Quaternary Stereocenters

The creation of a C3-quaternary stereocenter is a critical step in the synthesis of many complex indolin-2-one-containing natural products. Various catalytic methods have been developed to achieve this, often involving the interception of alkyl radicals with N-arylacrylamides. thieme-connect.com

A highly efficient catalytic method for synthesizing indolin-2-ones with an allylic-derived C3-quaternary stereocenter involves an intramolecular Heck cyclization/Suzuki coupling of N-substituted-N-(2-bromophenyl)acrylamides with organoboron reagents. researchgate.netresearchgate.net This reaction is facilitated by a 1,3-bis(2,6-diisopropylphenyl)acenaphthoimidazol-2-ylidene (AnIPr)-ligated oxazoline (B21484) palladacycle and demonstrates a very broad substrate scope. researchgate.netresearchgate.net This method has shown potential in the synthesis of diverse heterocycle-fused indoline (B122111) alkaloids starting from the common intermediate 3-allyl-1,3-dimethylindolin-2-one. researchgate.netresearchgate.net

Iridium-photocatalyzed radical cascade cyclization represents another effective strategy. This method achieves gem-difluoroalkylation followed by C(sp2)−H functionalization to furnish indoline derivatives with a C3 quaternary center. dntb.gov.ua

Alkylation Strategies

Deacylative alkylation provides a versatile route for introducing substituents at the C3 position of the oxindole (B195798) core. This process involves the in situ generation of a 2-oxindole enolate, which then reacts with an electrophile.

For instance, the deacylative alkylation of N-methyl-3-acetyl-2-oxindole can be used to synthesize symmetrically 3,3-disubstituted 2-oxindoles. scielo.br This base-promoted reaction allows for the functionalization of the 3-position with alkyl halides and Michael acceptors under mild conditions. researchgate.net A one-pot sequential synthesis starting from 3-acetyl-2-hydroxy-1-methyloxindole involves a first alkylation with one equivalent of an organic halide and Triton B, followed by a second alkylation with another 1.5 equivalents of each, affording moderate to high yields. scielo.br

This methodology has also been applied to the synthesis of 3,3'-bioxindoles through a one-pot deacylative alkylation where 3-bromooxindoles are generated in situ. csic.es Furthermore, a novel deacylative bromination (DaB) protocol has been developed to prepare 3-bromo-3-substituted oxindoles in high yields under mild conditions. csic.es

Photocatalytic methods offer a mild and efficient alternative for the alkylation of olefins to generate substituted indolin-2-ones. A versatile approach for the radical reductive cross-coupling of iodides with activated olefins is facilitated by N-heterocyclic carbene (NHC)-BH3 complexes under photocatalysis. This method demonstrates high efficiency and regioselectivity for a range of aryl, heterocyclic, and alkyl iodides, employing a minimal amount of photocatalyst and avoiding the need for transition metal co-catalysts. rsc.org

Another strategy involves the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes, which has been shown to be highly efficient for the synthesis of 3,3-disubstituted oxindoles. thieme-connect.com For example, the reaction of N-methyl-N-phenylmethacrylamide with cyclohexane (B81311) yields 3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one in 90% yield. thieme-connect.com

Visible light-driven solventylation of olefins via hydrogen atom transfer (HAT) using amphiphilic aryl radicals generated from arylazo sulfones provides another metal- and photocatalyst-free method for functionalization. acs.org

Substrate Scope and Functional Group Tolerances in Synthetic Protocols

The synthetic methodologies discussed exhibit a broad substrate scope and tolerate a wide array of functional groups.

The palladium-catalyzed intramolecular Heck cyclization/Suzuki coupling tolerates various functional groups, as well as different electronic properties and steric bulk on the substrates. researchgate.netresearchgate.net Similarly, the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid accommodates a variety of N-arylacrylamides bearing functional groups on the aromatic ring, including electron-donating and electron-withdrawing groups, affording the desired products in moderate to excellent yields. acs.org N-arylacrylamides with ortho-substituents and those with phenyl or benzyl (B1604629) groups on the nitrogen atom are also suitable substrates. acs.org

The iridium-photocatalyzed intramolecular radical cyclization of o-iodophenylacrylamides proceeds smoothly under mild conditions and is compatible with a wide range of substrates and functional groups. researchgate.net The radical cascade cyclization of dienes using α-carbonyl bromides also demonstrates a broad substrate scope. beilstein-journals.org

Below is a table summarizing the yields of various substituted this compound derivatives synthesized through different methods.

| Product | Synthetic Method | Yield | Reference |

| 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one | Oxidative alkylarylation of N-arylacrylamide with cyclohexane | 90% | thieme-connect.com |

| 5-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | Oxidative alkylarylation of N-arylacrylamide with cyclohexane | 89% | thieme-connect.com |

| 5-(tert-Butyl)-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | Oxidative alkylarylation of N-arylacrylamide with cyclohexane | 99% | thieme-connect.com |

| 3-(Cyclopentylmethyl)-1,3-dimethylindolin-2-one | Oxidative alkylarylation of N-arylacrylamide with cyclopentane | 80% | thieme-connect.com |

| 1,3-Dimethyl-3-phenethylindolin-2-one | Oxidative alkylarylation of N-arylacrylamide with ethylbenzene | 57% | thieme-connect.com |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | Decarboxylative cyclization of N-methyl-N-phenylmethacrylamide | 92% | acs.org |

| 5-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | Decarboxylative cyclization of N-(4-chlorophenyl)-N-methylmethacrylamide | 95% | acs.org |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one | Decarboxylative cyclization of N-(4-fluorophenyl)-N-methylmethacrylamide | 62% | acs.org |

| 7-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | Decarboxylative cyclization of N-(2-chlorophenyl)-N-methylmethacrylamide | 50% | acs.org |

| 1,3,3-Trimethylindolin-2-one | Deacylative alkylation of 3-acetyl-N-methyloxindole | Not specified | scielo.br |

| This compound | Visible light induced radical cyclization of o-iodophenylacrylamide | 52% | researchgate.net |

Scalability and Gram-Scale Synthetic Applications

The transition from small-scale laboratory synthesis to gram-scale production is a critical test for any synthetic protocol, demonstrating its practicality and potential for broader application. Several methodologies for synthesizing derivatives of this compound have proven to be robust and scalable.

One notable example is a transition-metal-free decarboxylative cyclization of N-arylacrylamides. The reaction of N-methyl-N-phenylmethacrylamide (5 mmol) with 2,2-difluoro-2-(p-tolylthio)acetic acid was successfully conducted on a gram scale, yielding the desired 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one in a 76% yield. acs.org This protocol highlights the potential for producing functionalized oxindoles in significant quantities without the need for expensive and toxic transition metals. acs.org

Photocatalytic methods have also demonstrated scalability. The synthesis of a 3,3-disubstituted 2-oxindole derivative was scaled up to 7.2 mmol (1.4 g), resulting in 1.3 g of the final product, which corresponds to an 88% yield after purification. ua.es Furthermore, the enantioselective synthesis of 3-hydroxy-2-oxindole derivatives has been successfully performed on a gram scale. rsc.org For instance, the reaction of N-methylisatin (2.5 mmol, 1.13 g) with phenylacetylene (B144264) furnished the desired chiral propargylic alcohol in an 85% yield (1.18 g). rsc.org

Another gram-scale synthesis has been reported for 3-(4-fluorobenzyl)-1,3-dimethylindolin-2-one, indicating the applicability of these methods for creating specific, functionalized analogs of the parent compound. rsc.org These examples underscore the successful translation of various synthetic strategies—from metal-free to photocatalytic and asymmetric methods—to larger scales, facilitating the production of complex indolin-2-one scaffolds for further research and application.

Table 1: Examples of Gram-Scale Synthesis of Indolin-2-one Derivatives

| Starting Material (Scale) | Product | Method | Yield | Reference |

|---|---|---|---|---|

| N-methyl-N-phenylmethacrylamide (5 mmol) | 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | Transition-metal-free decarboxylative cyclization | 76% | acs.org |

| 3-Acyl-2-oxindole derivative (7.2 mmol, 1.4 g) | 3,3-Disubstituted 2-oxindole | Deacylative alkylation | 88% | ua.es |

| N-Methylisatin (2.5 mmol, 1.13 g) | 3-Hydroxy-3-(phenylethynyl)indolin-2-one derivative | Dimethylzinc-mediated alkynylation | 85% | rsc.org |

| N-methyl-N-(p-tolyl)methacrylamide | 3-(4-fluorobenzyl)-1,3-dimethylindolin-2-one | Not specified | Not specified | rsc.org |

Precursor Synthesis and Reactivity in Indolin-2-one Formation (e.g., N-Arylacrylamides)

The synthesis of the indolin-2-one core is heavily reliant on the design and reactivity of its precursors, with N-arylacrylamides being among the most versatile and widely used starting materials. sioc-journal.cnbeilstein-journals.org These precursors can be readily synthesized and subsequently undergo various cyclization reactions to form the desired heterocyclic scaffold. sioc-journal.cnbeilstein-journals.org

A general and straightforward method for preparing N,N-disubstituted methacrylamides involves the reaction of an aniline (B41778) derivative with methacryloyl chloride in the presence of a base like triethylamine (B128534) (NEt₃) in a solvent such as dichloromethane (B109758) (DCM). rsc.org The reaction is typically initiated at 0 °C and then allowed to warm to room temperature. rsc.org This procedure is effective for a wide range of aniline derivatives, providing access to a diverse library of precursors for indolin-2-one synthesis. rsc.org

Table 2: General Synthesis of N-Arylacrylamide Precursors

| Reactant 1 | Reactant 2 | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|---|

| Aniline derivative | Methacryloyl chloride | NEt₃, DCM | 0 °C to room temp. | N,N-disubstituted methacrylamide | rsc.org |

The reactivity of N-arylacrylamides in forming the indolin-2-one ring is rich and varied, primarily centered around intramolecular cyclization reactions. beilstein-journals.orgresearchgate.net These transformations are often initiated by the generation of a radical species that adds to the double bond of the acrylamide. acs.orgbeilstein-journals.org The resulting alkyl radical intermediate then undergoes an intramolecular cyclization onto the aryl ring to form the five-membered lactam core. acs.orgbeilstein-journals.org

Numerous methods have been developed to initiate this radical cascade:

Oxidative Radical Cyclization: Reagents like potassium persulfate (K₂S₂O₈) can be used to generate radicals from sources such as AgSCN or through decarboxylation, which then trigger the cyclization of N-arylacrylamides to yield functionalized oxindoles, such as 3-thiocyanato oxindoles. acs.orgthieme-connect.com

Photochemical Reactions: Visible light can be used to initiate radical formation. beilstein-journals.orgacs.org For example, under blue LED irradiation, Umemoto's reagent can serve as a trifluoromethyl source, leading to trifluoromethylated oxindoles without the need for a transition metal or photocatalyst. beilstein-journals.org

Metal-Free Reactions: Thermal conditions can be sufficient to induce cyclization. Heating N-arylacrylamides with an oxidant like K₂S₂O₈ and a base in water can lead to high yields of the desired indolin-2-one derivatives. acs.org Base-mediated reactions with fluoroalkyl iodides (RFI) also provide a transition-metal-free route to fluoroalkylated oxindoles. rsc.org

Electrochemical Synthesis: Electrochemical methods, often using a cobalt catalyst, can drive the C-H or N-H oxidation necessary to initiate the cyclization cascade, offering a green alternative to chemical oxidants. rsc.org

A plausible mechanism for many of these transformations begins with the formation of an alkyl radical, which adds to the carbon-carbon double bond of the N-arylacrylamide. acs.org This step creates a new alkyl radical intermediate. This intermediate then attacks the aromatic ring in an intramolecular fashion, forming the indolin-2-one structure and generating an aryl radical. acs.org The final product is then formed through a subsequent deprotonation or oxidation step. acs.orgbeilstein-journals.org The versatility of N-arylacrylamides as precursors allows for the synthesis of a vast array of C(3)-substituted indolin-2-ones, a structural motif of significant interest. sioc-journal.cn

Reactivity and Mechanistic Studies of 1,3 Dimethylindolin 2 One

Ionization Mechanisms of 1,3-Dimethylindolin-2-one

The ionization of this compound is a critical aspect of its reactivity, involving the removal of a proton to form an intermediate species. This process has been the subject of detailed mechanistic studies.

Base-Catalyzed Enolization

The ionization of this compound can be initiated through base-catalyzed enolization. ic.ac.ukimperial.ac.uk In this process, a base abstracts a proton from the carbon atom at the 3-position of the indolinone ring. ic.ac.uk This leads to the formation of an enolate, which is a key reactive intermediate. The reaction is often studied by following the subsequent electrophilic attack on this enolate, for instance, by iodine. ic.ac.uk The kinetics of this base-catalyzed reaction can be complex, sometimes exhibiting behavior that is between zero and first order. ic.ac.uk

Proton Abstraction Processes and Indole-2-enolate Intermediate Formation

The core of the ionization mechanism is the proton abstraction from the indolinone. ic.ac.uk This abstraction results in the formation of an indole-2-enolate intermediate. ic.ac.ukic.ac.uk This intermediate is aromatic, which provides a driving force for its formation. ic.ac.uk The creation of this enolate is a pivotal step that precedes further reactions, such as electrophilic attack. ic.ac.ukic.ac.uk

Influence of Solvent on Ionization Kinetics

The solvent environment plays a significant role in the ionization kinetics of this compound. The choice of solvent can affect the rate of the reaction. For instance, studies have been conducted using different solvents, including aqueous solutions. ic.ac.uknih.gov The polarity and proton-donating or -accepting ability of the solvent can influence the stability of the transition state and the intermediates, thereby altering the reaction kinetics. nih.govmdpi.com For example, the use of deuterated solvents like D₂O can lead to solvent kinetic isotope effects. rsc.org Computational models have been employed to understand these solvent effects, using approaches like placing the molecule in a solvent cavity (SCRF=water). ic.ac.uk

Kinetic Isotope Effect (KIE) Investigations

Kinetic Isotope Effect (KIE) studies are a powerful tool for elucidating the mechanism of a reaction. wikipedia.orglibretexts.org By replacing an atom with one of its isotopes (e.g., hydrogen with deuterium) and measuring the change in reaction rate, valuable information about the transition state of the rate-determining step can be obtained. wikipedia.org

Analysis of Primary Kinetic Hydrogen Isotope Effects

In the study of this compound, primary kinetic hydrogen isotope effects have been a key area of investigation. ic.ac.ukic.ac.uk This involves comparing the rate of proton abstraction (kH) with the rate of deuteron (B1233211) abstraction (kD) from the 3-position. A significant kH/kD ratio is indicative of the C-H bond being broken in the rate-determining step of the reaction. libretexts.org For the base-catalyzed ionization of this compound, an experimental kinetic isotope effect (k₁H/k₁D) of 6.3 ± 0.6 has been reported. ic.ac.uk This value suggests a primary isotope effect and provides insight into the transition state of the proton transfer. ic.ac.uk

Impact of Ring Substituents on KIE

The electronic properties of substituents on the aromatic ring of the indolinone can influence the kinetic isotope effect. ic.ac.uk Computational studies have explored how different substituents, such as nitro and amino groups, at various positions on the ring affect the KIE. ic.ac.uk These studies have shown that the nature and position of the substituent can alter the free energy barrier of the reaction and the structure of the transition state. ic.ac.uk For example, moving from a nitro to an amino substituent can cause the transition state to become "later" (more product-like). ic.ac.uk While the primary KIE shows some variation with substituents, the trend is not always straightforward. ic.ac.uk It has been noted that deconvoluting the effects of the transition state structure from other phenomena like quantum tunneling can be challenging. ic.ac.uk

Table of Investigated Substituent Effects on KIE

| Substituent | Position | Effect on Transition State |

| Nitro | 6 | Early transition state |

| Amino | 6 | Late transition state |

This table is based on computational modeling studies and illustrates the trend of the transition state structure with different substituents.

Theoretical Considerations of Proton Tunneling

Quantum mechanical tunneling is a phenomenon where a particle, such as a proton, can pass through a potential energy barrier even if it does not have sufficient energy to overcome it classically. In the context of chemical reactions, this can lead to significantly faster reaction rates than predicted by classical transition state theory, especially for reactions involving the transfer of light particles like hydrogen.

Theoretical studies have been conducted on the base-catalyzed enolization of 1,3-dimethylindolin-2-ones to explore how substituents on the aromatic ring influence reaction properties. ic.ac.uk These quantum-chemical models investigate the transition states of the proton transfer. Calculations reveal that the free energy barriers for this process are relatively low. ic.ac.uk The structure of the proton transfer transition state evolves smoothly, progressing from an early transition state with electron-withdrawing groups (like 6-nitro) to a late one with electron-donating groups (like 6-amino). ic.ac.uk

A key finding is that the transition state's vibrational mode, which is related to the potential for tunneling, changes significantly across the range of substituted indolinones. The wavenumber for this mode can more than double, suggesting that the contribution of proton tunneling to the reaction rate is likely to vary substantially depending on the substituent. ic.ac.uk However, deconvoluting the kinetic isotope effect (KIE) that arises from the symmetry of the proton transfer from the contribution due to tunneling presents a considerable challenge. ic.ac.uk

Radical Reaction Mechanisms

Photoinduced Electron Transfer (PET) Processes

Photoinduced electron transfer (PET) has emerged as a powerful strategy for initiating radical reactions under mild conditions using visible light. In the synthesis of indolin-2-one derivatives, PET processes are central to several methodologies. A proposed mechanism for the metal-free photoredox cyclization of N-aryl acrylamides involves a consecutive photoinduced electron transfer (ConPET) process. nih.gov

In this mechanism, a photocatalyst, such as 4CzIPN, absorbs a photon to generate its excited state (PC*). This excited state then interacts with an aldehyde to produce a photocatalyst anion radical (PC•-) and an acyl radical. nih.gov Following a second irradiation event, the highly reductive excited state of the PC anion radical is formed. nih.gov This potent reducing species can then engage in a single electron transfer with an N-arylacrylamide substrate, like a precursor to this compound, to generate a radical species that subsequently undergoes intramolecular cyclization to form the oxindole (B195798) core. nih.gov Water often plays a crucial role in this process, acting as the hydrogen source for the newly formed methyl group in the final product. princeton.edu

Radical Trapping Experiments and Their Mechanistic Implications

To verify the involvement of radical intermediates in a reaction pathway, radical trapping experiments are frequently employed. In these experiments, a stable radical, known as a radical trap, is added to the reaction mixture. If the reaction is inhibited or if a product formed from the trap and a proposed radical intermediate is detected, it provides strong evidence for a radical mechanism.

In studies of indolin-2-one synthesis, 2,2,6,6-tetramethyl-1-piperidinyloxyl (TEMPO) is a commonly used radical trap. For instance, in a rhenium-catalyzed alkylarylation of N-methyl-N-phenylmethacrylamide, the addition of TEMPO significantly inhibited the formation of the desired indolinone product, which strongly suggested that a radical decarboxylation pathway was in operation. smolecule.com Similarly, in a transition-metal-free decarboxylative cyclization to form thiodifluorooxindole derivatives, the addition of TEMPO resulted in no desired product being observed, again indicating the presence of a radical process. acs.org These experiments are crucial for elucidating the step-by-step pathway of a reaction and confirming the nature of the intermediates involved.

Decarboxylation Pathways in Indolin-2-one Synthesis

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a key step in several synthetic routes to this compound and its analogues. These pathways often involve radical intermediates.

One such method is a transition-metal-free decarboxylative cyclization. In this process, an arylthiodifluoroacetic acid reacts with a base and is then oxidized by a persulfate, like K₂S₂O₈, to generate an alkyl radical with the concurrent release of CO₂. acs.org This alkyl radical then adds to the double bond of an N-arylacrylamide (a precursor to the indolinone ring system). The resulting intermediate undergoes an intramolecular cyclization followed by an oxidation step to yield the final 3,3-disubstituted oxindole product. acs.org

Another example is a rhenium-catalyzed reaction where a hypervalent iodine compound serves as both a radical initiator and the source of the alkyl group. smolecule.com This process is believed to proceed through a radical decarboxylation pathway to achieve the alkylarylation of alkenes, leading to the formation of indolinones. smolecule.com Copper-mediated cyclization-decarboxylation sequences have also been developed for the preparation of 3-substituted oxindoles from substituted anilides. rsc.org

Other Distinct Reaction Pathways

Oxidative Arylthiocyanation Reactions

An efficient method for the synthesis of 3-alkylthiocyanato-2-oxindoles involves an oxidative arylthiocyanation of activated alkenes, which proceeds through a radical addition/cyclization cascade. researchgate.net This reaction, co-mediated by silver (Ag) and pyridine, provides a direct route to introduce a thiocyanate (B1210189) group at the C3-position of the indolin-2-one core. researchgate.net

The proposed mechanism suggests the formation of a thiocyanate radical (NCS•). This radical is generated through the oxidation of a silver(I) species to a more potent silver(II) oxidant, a process that is accelerated by the presence of pyridine, which acts as both a base and a crucial ligand. researchgate.net The NCS• radical then adds to the alkene of an N-arylacrylamide substrate. This is followed by an intramolecular cyclization to form the five-membered ring of the indolinone structure, yielding the final 3-(thiocyanatomethyl)indolin-2-one derivative. researchgate.net The reaction proceeds under mild conditions and demonstrates good to excellent yields for a variety of substrates. researchgate.net

Below is a table summarizing the yields of various substituted 1,3-dimethyl-3-(thiocyanatomethyl)indolin-2-one products from this reaction. researchgate.net

| Substituent on Aromatic Ring | Product Name | Yield |

| 5-(trifluoromethyl) | 1,3-Dimethyl-3-(thiocyanatomethyl)-5-(trifluoromethyl)indolin-2-one | 93% |

| 5-cyano | 1,3-Dimethyl-2-oxo-3-(thiocyanatomethyl)indoline-5-carbonitrile | 80% |

| 5-nitro | 1,3-Dimethyl-5-nitro-3-(thiocyanatomethyl)indolin-2-one | 74% |

| 5-(methoxycarbonyl) | Methyl 1,3-dimethyl-2-oxo-3-(thiocyanatomethyl)indoline-5-carboxylate | 77% |

Visible-Light-Driven Solventylation Strategies

A notable advancement in the functionalization of olefins involves a visible-light-driven solventylation strategy that utilizes amphiphilic aryl radicals generated from arylazo sulfones. nih.govnih.gov This metal- and photocatalyst-free method allows for the versatile functionalization of various olefins with carbon-centered radicals derived from a range of common organic solvents. nih.govnih.gov The protocol operates through a hydrogen atom transfer (HAT) mechanism. nih.govnih.gov

Under visible light irradiation, arylazo sulfones generate aryl radicals. nih.govnih.gov In this synthetic platform, these radicals are used to activate C(sp³)–H bonds in solvents via a HAT process. nih.govnih.gov The resulting solvent-derived carbon-centered radicals then add to olefin substrates. nih.govnih.gov A key aspect of this strategy is the use of high dilution conditions, which successfully suppresses the direct addition of the initially formed aryl radicals onto the olefins. nih.govnih.gov

This methodology has been successfully applied to the functionalization of olefins with radicals originating from solvents such as acetone (B3395972), acetonitrile, chloroform, and methylene (B1212753) chloride. nih.gov The process is effective for creating new carbon-carbon bonds at the C3 position of the indolinone core. For instance, the reaction of an olefin precursor with acetone under these conditions leads to the formation of a this compound derivative functionalized with an acetonyl group.

The table below summarizes the results for the visible-light-driven solventylation of an olefin to produce various functionalized this compound derivatives.

Table 1: Functionalization of Olefins via Visible-Light-Driven Solventylation to Yield this compound Derivatives

| Product Name | Olefin Trap | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-(2,2-dichloroethyl)-1,3-dimethylindolin-2-one | 1a | Dichloromethane (B109758) | 63% | semanticscholar.org |

| 3-(2,2,2-trichloroethyl)-1,3-dimethylindolin-2-one | 1a | Chloroform | 55% | semanticscholar.org |

Data sourced from referenced studies. nih.govsemanticscholar.orgacs.org

Monitoring of a model solventylation reaction under light/dark cycles confirmed the necessity of visible light for the reaction to proceed. semanticscholar.org The reaction progress, observed through the consumption of the starting material and formation of the product, occurred only during periods of irradiation. semanticscholar.org

Characterization of Reaction Intermediates and Transition States

The mechanistic pathways of reactions involving this compound have been investigated through both experimental and computational studies, providing insights into the nature of intermediates and transition states.

Quantum chemical modeling has been a powerful tool for understanding the base-catalyzed enolisation of 1,3-dimethylindolin-2-ones. ic.ac.uk These studies focus on constructing models of the transition states that align with known reaction properties. ic.ac.uk The investigations explore how substituents on the aromatic ring influence the free energy barriers and the geometry of the transition state during proton abstraction. ic.ac.uk For the base-catalyzed enolisation, the transition state involves the transfer of a proton from the C3 position to a base. ic.ac.ukic.ac.uk

Computational analysis of substituted 1,3-dimethylindolin-2-ones reveals that the structure of the proton transfer transition state changes systematically with the electronic nature of the substituent. ic.ac.uk For example, with an electron-withdrawing nitro group at the 6-position, the reaction proceeds through an "early" transition state. ic.ac.uk Conversely, an electron-donating amino group at the same position leads to a "late" transition state. ic.ac.uk The free energy barriers for these reactions are generally low, though they tend to increase as the substituent changes from electron-withdrawing (nitro) to electron-donating (amino). ic.ac.uk

Kinetic isotope effect (KIE) studies provide further experimental evidence for the proposed mechanisms. ic.ac.ukic.ac.uk For the iodination of this compound, which proceeds via rate-determining proton abstraction by a base to form an enolate intermediate, the KIE (kH/kD) was measured to be 6.3 ± 0.6. ic.ac.uk This value is a key benchmark for validating computational models of the transition state. ic.ac.uk Computational models using explicit water molecules to mediate the proton transfer have been developed to reproduce this experimental KIE. ic.ac.uk

The table below presents computed data for the transition states of the base-catalyzed enolisation of various substituted 1,3-dimethylindolin-2-ones.

Table 2: Computed Transition State Properties for the Enolisation of Substituted 1,3-Dimethylindolin-2-ones

| Ring Substituent | ΔG‡ (kcal/mol) | νi (cm⁻¹) | C-H Bond Length (Å) | H---O Bond Length (Å) | Calculated kH/kD | Reference |

|---|---|---|---|---|---|---|

| 6-Nitro | 19.3 | 823i | 1.151 | 1.547 | 7.0 | ic.ac.uk |

| 5-Nitro | 19.8 | 895i | 1.157 | 1.503 | 7.2 | ic.ac.uk |

| 5-Cyano | 20.3 | 1007i | 1.171 | 1.439 | 7.5 | ic.ac.uk |

| 5-Chloro | 20.6 | 1061i | 1.180 | 1.408 | 7.6 | ic.ac.uk |

| 6-Chloro | 20.6 | 1090i | 1.185 | 1.391 | 7.7 | ic.ac.uk |

| 5-H | 20.8 | 1141i | 1.196 | 1.359 | 7.8 | ic.ac.uk |

| 5-Amino | 21.0 | 1515i | 1.282 | 1.205 | 7.9 | ic.ac.uk |

Data represents a model using three water molecules as a proton relay (B3LYP+D3/Def2-TZVP/SCRF=water). ΔG‡ is the free energy of activation. νi is the imaginary frequency of the transition state mode. Bond lengths describe the transferring proton. ic.ac.uk

In addition to enolates, radical intermediates have also been characterized in other transformations. For instance, in oxidative alkylation/cyclization reactions to form 3,3-disubstituted oxindoles, a plausible mechanism involves the initial generation of an alkyl radical which then adds to the N-arylacrylamide precursor. thieme-connect.com This is followed by an intramolecular cyclization to form the product, a process that proceeds through radical intermediates. thieme-connect.com Experimental techniques such as radical trapping experiments have been used to confirm the presence of these transient species. semanticscholar.org

Derivatization and Functionalization Strategies of 1,3 Dimethylindolin 2 One Derivatives

Introduction of Alkyl and Aryl Moieties

The introduction of alkyl and aryl groups, particularly at the C3 position, is a common strategy to create 3,3-disubstituted oxindole (B195798) derivatives. ua.es These substituents can be simple alkyl chains, cycloalkyl groups, or various aryl systems. ua.essorbonne-universite.fr For instance, the direct oxidative alkylarylation of N-arylacrylamides with simple alkanes like cyclohexane (B81311) allows for the synthesis of compounds such as 3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one. sorbonne-universite.fr Palladium-catalyzed domino reactions, including Heck-cyanation, have also been employed to construct the oxindole skeleton and introduce substituents. sorbonne-universite.fr Furthermore, Lewis acid-catalyzed Friedel-Crafts type reactions of 3-hydroxy-2-oxindoles with electron-rich aromatic compounds provide an efficient route to C3-arylated oxindoles, creating an all-carbon quaternary center at this position. rsc.org

The creation of a quaternary stereocenter at the C3 position of the indolin-2-one core is of significant interest, and various stereoselective methods have been developed to achieve this. ua.es The relative stereochemistry of substituents can have a profound impact on the biological activity of the resulting molecules. For example, the cis- and trans-isomers of 1,3-dimethylindolin-2-yl imidazoline (B1206853) exhibit different biological activities; the cis-isomer acts as a potent α2-adrenergic agonist, while the trans-isomer is a moderately potent antagonist. nih.gov

Stereoselective syntheses often employ cycloaddition reactions. A three-component smolecule.com-dipolar cycloaddition using isatin, an amino acid, and a dipolarophile can produce complex spirocyclic pyrrolidinoindolinones with high stereoselectivity, yielding a single diastereomer. nih.gov Asymmetric synthesis of 3,3-disubstituted indolinones has also been achieved through domino Heck/arylation sequences. mdpi.com Similarly, palladium-catalyzed intramolecular Heck cyclization/Suzuki coupling reactions have been developed to generate indolin-2-ones with an allylic-derived C3-quaternary stereocenter. researchgate.net

Modifying the aromatic ring of the 1,3-dimethylindolin-2-one core significantly influences the properties of the resulting derivatives. The introduction of various substituents can alter the electronic environment of the molecule, affecting its reactivity and biological profile. acs.org For example, the presence of a halogen on the aromatic ring of certain indolin-2-yl imidazolines was found to confer α2-adrenergic antagonist activity. nih.gov

Substituents such as halogens (chloro, fluoro), nitro groups, and cyano groups have been successfully introduced, primarily at the 5-position of the aromatic ring. sorbonne-universite.fracs.org These substitutions are often performed on N-arylacrylamides prior to the cyclization that forms the indolinone ring. sorbonne-universite.fracs.org The electronic nature of these substituents plays a key role; electron-withdrawing groups like nitro and cyano can impact the reactivity of the aromatic ring in subsequent reactions.

Table 1: Examples of C3- and Aromatic Ring-Substituted this compound Derivatives

| Compound Name | C3-Substituent | Aromatic Ring Substituent | Synthesis Method | Reference |

| 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one | Cyclohexylmethyl | None | Oxidative Alkylarylation | sorbonne-universite.fr |

| 5-Chloro-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | Cyclohexylmethyl | 5-Chloro | Oxidative Alkylarylation | sorbonne-universite.fr |

| 3-(Cyclohexylmethyl)-1,3-dimethyl-5-nitroindolin-2-one | Cyclohexylmethyl | 5-Nitro | Oxidative Alkylarylation | sorbonne-universite.fr |

| 3-(Cyclohexylmethyl)-1,3-dimethyl-2-oxoindoline-5-carbonitrile | Cyclohexylmethyl | 5-Cyano | Oxidative Alkylarylation | sorbonne-universite.fr |

| 5-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | 2,2-Difluoro-2-(p-tolylthio)ethyl | 5-Chloro | Decarboxylative Cyclization | acs.org |

| 3-(2,2-Difluoro-2-(p-tolylthio)ethyl)-5-fluoro-1,3-dimethylindolin-2-one | 2,2-Difluoro-2-(p-tolylthio)ethyl | 5-Fluoro | Decarboxylative Cyclization | acs.org |

Halogenation and Synthesis of Halogenated Derivatives

Halogenated derivatives of this compound are valuable intermediates in organic synthesis, often used in cross-coupling reactions. Halogenation can occur at the C3 position or on the aromatic ring.

A visible-light-driven solventylation strategy has been used to synthesize compounds like 3-(2-bromo-2-methylpropyl)-1,3-dimethylindolin-2-one. acs.orgnih.gov For aromatic ring halogenation, electrophilic halogenating agents such as N-bromosuccinimide (NBS) in a solvent like N,N-dimethylformamide are effective. google.com More complex halogenated structures can be achieved through radical cascade reactions. For example, using trichloroisocyanuric acid (TCCA) as both a radical initiator and a chlorine source, acrylamides can undergo a cascade chlorination/carbocyclization to yield chlorinated oxindoles, such as 5-bromo-7-chloro-3-(chloromethyl)-1,3-dimethylindolin-2-one. sorbonne-universite.fr Furthermore, difluoro-functionalized derivatives have been prepared via a transition-metal-free decarboxylative cyclization, yielding products like 7-chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one. acs.org

Table 2: Selected Halogenated this compound Derivatives

| Compound Name | Halogenation Position(s) | Key Reagents | Reference |

| 3-(2-Bromo-2-methylpropyl)-1,3-dimethylindolin-2-one | C3-side chain | Arylazo sulfone, visible light | nih.gov |

| 5-Bromo-7-chloro-3-(chloromethyl)-1,3-dimethylindolin-2-one | C5, C7, C3-side chain | Trichloroisocyanuric acid (TCCA) | sorbonne-universite.fr |

| 5-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | C5, C3-side chain (F) | K₂S₂O₈, Cs₂CO₃ | acs.org |

| 7-Chloro-3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | C7, C3-side chain (F) | K₂S₂O₈, Cs₂CO₃ | acs.org |

Oxygen-Containing Functionalizations (e.g., Hydroxyethyl, Oxobutyl, Methoxy Groups)

The incorporation of oxygen-containing functional groups can significantly alter the polarity and hydrogen-bonding capabilities of this compound derivatives. These functionalizations include hydroxyl, ether, and carbonyl groups.

The synthesis of 3-hydroxy-1,3-dimethylindolin-2-one has been reported, providing a key intermediate for further reactions, such as Friedel-Crafts alkylation. rsc.org Hydroxyl groups can also be present on the aromatic ring, as seen in 3-ethyl-5-hydroxy-1,3-dimethylindolin-2-one. A visible-light-driven solventylation of olefins using acetone (B3395972) has been employed to create 1,3-dimethyl-3-(3-oxobutyl)indolin-2-one. nih.gov Methoxy groups are another common feature, which can be located on the aromatic ring (e.g., 5-methoxy) or as part of a C3 substituent. acs.orgnih.gov For example, 5-methoxy-1,3-dimethyl-3-((methylsulfonyl)methyl)indolin-2-one has been synthesized through a visible-light-mediated functionalization of olefins. acs.orgnih.gov Additionally, silyloxy groups have been introduced, as in the case of 6-(tert-butyldimethylsilyloxy)-1,3-dimethylindolin-2-one, prepared via lithiation followed by reaction with methyl iodide. pitt.edu

Sulfur-Containing Functionalizations (e.g., Sulfonylmethyl, Thiocyanatomethyl, Arylthio Groups)

Sulfur-containing functional groups have been introduced into the this compound framework, leading to derivatives with unique chemical properties. These functionalizations often occur at the C3 position.

A notable strategy involves the transition-metal-free decarboxylative cyclization of N-arylacrylamides with 2,2-difluoro-2-(phenylthio)acetic acid. acs.org This method yields derivatives like 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one. acs.org The arylthio group in this product can be further oxidized to an arylsulfonyl group using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA), yielding 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one. acs.org Another approach involves the visible-light-driven functionalization of olefins, which has been used to synthesize sulfonylmethyl derivatives such as 5-acetyl-1,3-dimethyl-3-((methylsulfonyl)methyl)indolin-2-one and its 5-methoxy analogue. acs.orgnih.gov The synthesis of 3-sulfenylindole derivatives is also a well-established field, providing access to a broad range of sulfur-functionalized indole (B1671886) cores. d-nb.info

Nitrogen-Containing Functionalizations (e.g., Nitro, Amino Substituents)

Nitrogen-containing functional groups, such as nitro and amino moieties, are important for modulating the electronic and pharmacological properties of indolinone derivatives. These groups can be introduced onto the aromatic ring or as part of a substituent at the C1 or C3 positions.

Nitro groups are typically introduced onto the aromatic ring at the 5-position through electrophilic aromatic substitution, or by using a pre-functionalized N-arylacrylamide in a cyclization reaction to form the indolinone core, as demonstrated in the synthesis of 3-(cyclohexylmethyl)-1,3-dimethyl-5-nitroindolin-2-one. sorbonne-universite.fr The nitro group can subsequently be reduced to an amino group, providing a route to amino-functionalized derivatives. A more direct method for introducing amino groups is through the functionalization of the C3 or N1 position. For example, 3-(2-aminoethyl)-5-methoxy-1,3-dimethylindolin-2-one has been synthesized from a precursor generated via a visible-light-driven solventylation reaction. acs.orgnih.gov Similarly, 1-(2-aminoethyl)-3,3-dimethylindolin-2-one was prepared via hydrazinolysis of the corresponding N-phthalimidoethyl derivative. acs.org

Generation of Gem-Difluoroalkene and Difluoroethyl Derivatives

The introduction of fluorine-containing groups into organic molecules can significantly alter their physical, chemical, and biological properties. cas.cn The gem-difluoroalkene group, in particular, is a valuable substructure known for its metabolic stability and its role as a bioisostere for the carbonyl group. acs.orgnih.govresearchgate.net

A key strategy to generate these derivatives involves a multi-step synthesis starting from a precursor like 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one. This intermediate can be oxidized to a sulfone, which then serves as a leaving group. Treatment of the resulting 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one with a base such as potassium tert-butoxide (tBuOK) facilitates an elimination reaction to produce the desired 3-(2,2-difluorovinyl)-1,3-dimethylindolin-2-one. acs.org This gem-difluoroalkene derivative can be subsequently reduced. For instance, reductive desulfonylation using magnesium (Mg⁰) with a proton source yields the corresponding 3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one. acs.org

Synthesis of Gem-Difluoroalkene and Difluoroethyl Derivatives

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one | tBuOK, DMF, -20 °C to rt | 3-(2,2-difluorovinyl)-1,3-dimethylindolin-2-one | 50% | acs.org |

| 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one | Mg⁰, NaOAc/HOAc | 3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one | 85% | acs.org |

Chemical Transformations of this compound Derivatives

Oxidation Reactions of Side Chains

The side chains of this compound derivatives can undergo various oxidation reactions to introduce new functional groups. Common oxidizing agents used for indolinone derivatives in general include potassium permanganate (B83412) (KMnO₄) and chromium trioxide (CrO₃). evitachem.com A specific example involves the oxidation of a thioether group on a side chain. The compound 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one can be oxidized using meta-chloroperoxybenzoic acid (m-CPBA) to form the corresponding sulfone, 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one, in a 64% yield. acs.org This transformation is a critical step in activating the side chain for subsequent elimination reactions. acs.org

Side Chain Oxidation of a this compound Derivative

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2,2-difluoro-2-(p-tolylthio)ethyl)-1,3-dimethylindolin-2-one | m-CPBA | 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one | 64% | acs.org |

Reduction Reactions

Reduction reactions of this compound derivatives can target various functional groups. General reducing agents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly employed for indolinone compounds. evitachem.com A specific and valuable transformation is the reduction of an alkene side chain. For instance, the hydrogenation of a gem-difluoroalkene moiety provides access to the corresponding difluoroethyl group. nih.govnih.gov This reaction, applied to 3-(2,2-difluorovinyl)-1,3-dimethylindolin-2-one, would be expected to proceed under a hydrogen atmosphere in the presence of a palladium on activated carbon catalyst (Pd/C) to yield 3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one. nih.govnih.gov This method is notable as it creates the difluoromethyl group, which can act as a lipophilic hydrogen bond donor. nih.gov

Desulfonylation Reactions

Desulfonylation reactions involve the removal of a sulfonyl group and are typically reductive processes that cleave the carbon-sulfur bond. wikipedia.org These reactions can be accomplished using various reagents, including active metals like sodium amalgam or magnesium, and tin hydrides. wikipedia.orgresearchgate.net In the context of this compound derivatives, a reductive desulfonylation provides a pathway to introduce a difluoroethyl side chain. The reaction of 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one with magnesium metal (Mg⁰) and a proton source like acetic acid smoothly yields 3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one under mild conditions. acs.org

Reductive Desulfonylation of a this compound Derivative

| Starting Material | Reagents & Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 3-(2,2-difluoro-2-tosylethyl)-1,3-dimethylindolin-2-one | Mg⁰, NaOAc/HOAc | 3-(2,2-difluoroethyl)-1,3-dimethylindolin-2-one | 85% | acs.org |

Hydroformylation Reactions

Hydroformylation, also known as the oxo process, is a powerful industrial reaction that introduces a formyl group (-CHO) and a hydrogen atom across a carbon-carbon double bond of an alkene. wikipedia.orgnumberanalytics.com The reaction typically uses carbon monoxide (CO) and hydrogen (H₂) gases under pressure, catalyzed by transition metal complexes of rhodium or cobalt. wikipedia.orgmt.com This process converts alkenes into aldehydes, which are versatile intermediates for synthesizing alcohols, carboxylic acids, and amines. wikipedia.orgmt.com

For a derivative of this compound bearing an alkene side chain, such as an allyl or vinyl group, hydroformylation would transform the double bond into an aldehyde. For example, applying this reaction to a hypothetical 3-allyl-1,3-dimethylindolin-2-one would be expected to yield a mixture of linear and branched aldehydes, which could then be used in further synthetic elaborations. The regioselectivity of the reaction (linear vs. branched aldehyde) can often be controlled by the choice of catalyst and ligands. ethz.ch

Spectroscopic and Structural Characterization Techniques in Indolin 2 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic compounds, including the indolin-2-one scaffold.

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms within a molecule. For 1,3-dimethylindolin-2-one derivatives, characteristic signals are observed for the aromatic protons on the indolinone core and the methyl groups at the N1 and C3 positions. The chemical shifts (δ) of these protons can be influenced by substituents on the aromatic ring. For instance, in 3-(azidomethyl)-1,3-dimethylindolin-2-one, the aromatic protons appear as multiplets in the range of δ 6.89-7.34 ppm. rsc.org The N-methyl and C3-methyl groups typically show singlets around δ 3.24 and 1.38 ppm, respectively. rsc.org The presence of different substituents can cause these shifts to vary, providing valuable structural information.

Table 1: ¹H NMR Data for Selected this compound Derivatives

| Compound | Aromatic Protons (ppm) | N-CH₃ (ppm) | C3-CH₃ (ppm) | Other Protons (ppm) |

|---|---|---|---|---|

| 3-(Azidomethyl)-1,3-dimethylindolin-2-one rsc.org | 7.34 (td), 7.29 (d), 7.11 (t), 6.89 (d) | 3.24 (s) | 1.38 (s) | 3.67-3.61 (m, 2H) |

| 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one thieme-connect.com | 7.28 (m), 7.16 (d), 7.06 (t), 6.85 (d) | 3.22 (s) | 1.32 (s) | 1.94 (dd), 1.73 (dd), 1.55-1.44 (m), 1.36 (d), 1.22 (d), 1.05-0.92 (m), 0.88-0.71 (m) |

| 5-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one thieme-connect.com | 7.32 (dd), 7.19 (d), 6.68 (m) | 3.13 (d) | 1.23 (s) | 1.86 (dd), 1.63 (dd), 1.62-1.56 (m), 1.49-1.38 (m), 1.18 (d), 0.96-0.83 (m), 0.79-0.67 (m) |

¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. wikipedia.org In this compound derivatives, the carbonyl carbon (C=O) of the lactam ring typically resonates at a characteristic downfield chemical shift of around δ 177-181 ppm. rsc.orgthieme-connect.comrsc.org The aromatic carbons show signals in the range of δ 108-144 ppm, with their exact shifts dependent on the substitution pattern. rsc.orgrsc.org The carbons of the N-methyl and C3-methyl groups appear at approximately δ 26 ppm and δ 20-24 ppm, respectively. rsc.orgthieme-connect.comrsc.org

Table 2: ¹³C NMR Data for Selected this compound Derivatives

| Compound | C=O (ppm) | Aromatic Carbons (ppm) | N-CH₃ (ppm) | C3-CH₃ (ppm) | Other Carbons (ppm) |

|---|---|---|---|---|---|

| 3-(Azidomethyl)-1,3-dimethylindolin-2-one rsc.org | 178.2 | 143.5, 131.4, 128.7, 123.1, 122.8, 108.4 | 26.4 | 20.5 | 57.3, 48.8 |

| 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one thieme-connect.com | 181.1 | 143.1, 134.4, 127.5, 122.7, 122.3, 107.9 | 26.2 | - | 47.8, 45.4, 34.7, 34.5, 33.6, 26.1, 26.0 |

| 5-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one thieme-connect.com | 180.5 | 141.1, 135.5, 129.4, 125.0, 114.1, 109.4 | - | 25.0 | 47.0, 44.3, 33.7, 33.4, 32.4, 25.3, 25.2 |

Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide further structural insights by showing correlations between different nuclei. youtube.comemerypharma.comsdsu.edu

COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecular structure. princeton.edu

HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), aiding in the assignment of carbon signals based on their attached protons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically 2-4 bonds), which is crucial for piecing together the complete carbon skeleton and confirming the placement of substituents. emerypharma.com

These advanced techniques are particularly valuable in the structural elucidation of novel or complex indolin-2-one derivatives. beilstein-journals.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural details through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. rsc.orgthieme-connect.com This is critical for confirming the identity of newly synthesized this compound derivatives. rsc.orgthieme-connect.comrsc.org For example, the calculated mass for the [M+H]⁺ ion of 3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one is 258.1852, and the found value of 258.1855 confirms its elemental composition. thieme-connect.com

Table 3: HRMS Data for Selected this compound Derivatives

| Compound | Ion | Calculated m/z | Found m/z | Reference |

|---|---|---|---|---|

| 3-(Azidomethyl)-1,3-dimethylindolin-2-one | [M+Na]⁺ | - | - | rsc.org |

| 3-(Cyclohexylmethyl)-1,3-dimethylindolin-2-one | [M+H]⁺ | 258.1852 | 258.1855 | thieme-connect.com |

| 5-Bromo-3-(cyclohexylmethyl)-1,3-dimethylindolin-2-one | [M+H]⁺ | 336.0958 | 336.0964 | thieme-connect.com |

X-ray Diffraction (XRD) Analysis and Crystallographic Data

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional structure of a molecule, including bond lengths, bond angles, and stereochemistry. mdpi.com While not always feasible if the compound is not crystalline, XRD provides unambiguous structural proof. For certain indolin-2-one derivatives, X-ray crystallographic data has been crucial in confirming their molecular geometry. researchgate.net For instance, the crystal structure of a dihydroquinolinone derivative, which shares a similar core structure, was confirmed by X-ray single-crystal diffraction analysis. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org In this compound and its derivatives, a strong absorption band corresponding to the C=O stretching vibration of the lactam ring is typically observed in the region of 1700-1720 cm⁻¹. The exact position of this band can be influenced by the electronic effects of substituents on the aromatic ring. Other characteristic bands for aromatic C-H and C-C stretching vibrations are also observed.

Computational Chemistry and Theoretical Studies of 1,3 Dimethylindolin 2 One

Quantum Chemical Modeling Approaches

Quantum chemical modeling is a fundamental approach in computational chemistry used to predict molecular properties. The choice of method depends on the desired balance between accuracy and computational cost.

Density Functional Theory (DFT) has become a popular and versatile computational method for studying organic molecules. It calculates the electronic structure of a molecule based on its electron density, offering a good compromise between accuracy and computational expense. DFT is frequently employed to optimize molecular geometries, predict vibrational frequencies, and determine electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies.

While detailed DFT studies on the isolated 1,3-Dimethylindolin-2-one molecule are not extensively documented in the provided search results, the methodology has been applied to understand reaction mechanisms involving this compound and its derivatives. For instance, DFT and time-dependent DFT (TD-DFT) calculations, using methods like B3LYP-D3/def-TZVP with an implicit solvent model (SMD), have been used to gain insight into reaction mechanisms where this compound is a product. Furthermore, DFT has been mentioned as a tool for investigating difluorinated-oxindole derivatives, highlighting its utility in this class of compounds.

Semiempirical methods, such as MNDO (Modified Neglect of Diatomic Overlap) and PM3 (Parametrized Model 3), offer a faster, albeit less accurate, alternative to ab initio methods and DFT. These methods simplify calculations by incorporating experimental data (parameters) to approximate certain complex integrals. They are particularly useful for large molecules or for preliminary explorations of potential energy surfaces before employing more rigorous methods. Specific computational studies applying MNDO or PM3 methods directly to this compound were not identified in the available search results.

Transition State Modeling and Analysis

Understanding the transition state of a reaction is crucial for determining its rate and mechanism. Computational modeling allows for the localization and characterization of these transient, high-energy structures.

Computational methods can map the energy landscape of a reaction, known as the potential energy surface (PES). A key feature of the PES is the transition state, and the energy difference between the reactants and the transition state defines the activation free energy barrier (ΔG‡).

Table 1: Computed Free Energy Barriers for Base-Catalysed Enolisation of Substituted 1,3-Dimethylindolin-2-ones

| Substituent Position | Substituent | Free Energy Barrier (kcal/mol) |

|---|---|---|

| 5 | NO2 | 3.5 |

| 5 | Cl | 4.1 |

| 5 | H | 4.3 |

| 5 | OMe | 4.2 |

| 5 | NH2 | 4.4 |

| 6 | NO2 | 3.2 |

| 6 | Cl | 4.2 |

| 6 | H | 4.3 |

| 6 | OMe | 4.6 |

| 6 | NH2 | 4.9 |

Data sourced from a computational study on the ionisation mechanism of 1,3-dimethylindolin-2-ones.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. Even for relatively rigid molecules like this compound, rotation around single bonds, such as those of the methyl groups, can lead to different conformers with associated energy barriers. Identifying the most stable conformer is essential for accurately predicting molecular properties. While conformational analysis is a standard application of computational chemistry, specific studies detailing the conformational landscape and rotational energy barriers for this compound were not found in the provided search results.

Elucidation of Reaction Mechanisms via Computational Simulations

Computational simulations are instrumental in piecing together the step-by-step process of a chemical reaction. By modeling reactants, products, intermediates, and transition states, chemists can validate or propose reaction mechanisms.

A key reaction mechanism for this compound that has been investigated computationally is its base-catalyzed ionization (enolisation). This study inverts the typical sequence of electrophilic attack followed by proton loss. Instead, the mechanism starts with a proton abstraction from the C3 position of the indolinone by a base. This step proceeds through a transition state to form a reactive indole-2-enolate intermediate, which aromatizes the five-membered ring. This intermediate can then react with an electrophile.

The computational model of this proton transfer revealed that the structure of the transition state evolves depending on the ring substituent. The reaction proceeds from an "early" transition state (resembling reactants) for the 6-nitro substituted compound to a "late" transition state (resembling products) for the 6-amino substituted version. This level of detail provided by computational modeling is crucial for a deep understanding of reaction dynamics.

Structural and Energetic Characterization of Tautomeric Forms

The tautomerism of the indolin-2-one (oxindole) core is a critical aspect of its chemical behavior. For this compound, the primary tautomeric equilibrium involves the keto-enol forms. The keto form is the standard this compound structure, while the enol tautomer, 2-hydroxy-1,3-dimethyl-1H-indole, is formed by the migration of a proton from the carbon at the 3-position to the carbonyl oxygen.

Computational studies on related indolin-2-one derivatives provide insight into the likely tautomeric landscape of this compound. Theoretical investigations, often employing Density Functional Theory (DFT), are instrumental in determining the relative stabilities of these tautomers. For instance, a computational study on (E)-3-benzylideneindolin-2-one, which shares the same core structure, demonstrated that the keto form is the most stable tautomer. researchgate.net The relative stabilities of the tautomeric isomers were calculated in both the gas phase and in solution, with the keto form consistently being the energetically favored species. researchgate.net

The oxindole (B195798) group exhibits intrinsic keto-enol tautomerism, and this characteristic is retained in its derivatives. frontiersin.org Quantum chemical calculations for similar heterocyclic systems have shown that the energy barrier for the conversion of the enol to the keto form can be significant, while the keto form is generally more stable by a few kcal/mol in solution. frontiersin.org

For this compound, the keto tautomer is expected to be the predominant form under normal conditions due to the inherent stability of the amide group within the five-membered ring. The enol form, while less stable, could still play a role in the reactivity of the molecule, particularly in reactions where the hydroxyl group of the enol can act as a nucleophile or participate in hydrogen bonding.

Below is a table summarizing the expected relative stability of the main tautomeric forms of this compound based on studies of related compounds.

| Tautomeric Form | Structure | Expected Relative Stability | Key Features |

| Keto Form | This compound | More Stable | Contains a carbonyl group (C=O) and an amide linkage within the heterocyclic ring. |

| Enol Form | 2-hydroxy-1,3-dimethyl-1H-indole | Less Stable | Contains a hydroxyl group (O-H) and a carbon-carbon double bond within the five-membered ring. |

Application of Implicit Solvation Models in Computational Studies

Implicit solvation models are a cornerstone of modern computational chemistry, enabling the study of solvent effects on molecular properties and processes without the prohibitive computational cost of explicitly representing individual solvent molecules. fiveable.mewikipedia.orgnih.gov These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. fiveable.mewikipedia.org

In the context of this compound, implicit solvation models would be applied to investigate how different solvent environments influence its structural stability, tautomeric equilibrium, and reactivity. The solute molecule is placed within a cavity in the dielectric continuum, and its charge distribution polarizes the surrounding medium. fiveable.me The resulting electrostatic interactions contribute to the solvation free energy. fiveable.me

Several popular implicit solvation models could be employed in the study of this compound:

Polarizable Continuum Model (PCM): This is a widely used model that creates a solute cavity based on a set of overlapping spheres. worldscientific.commdpi.com It is effective in calculating the electrostatic component of the solvation energy.